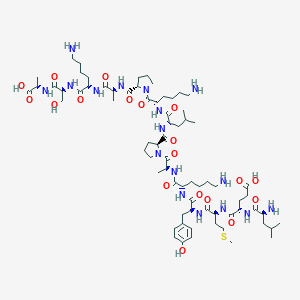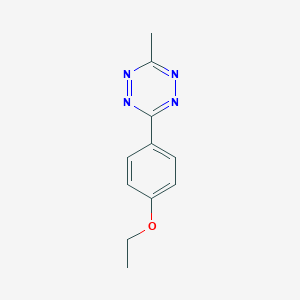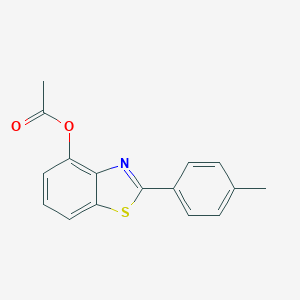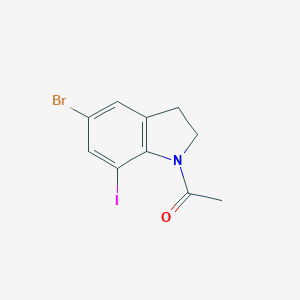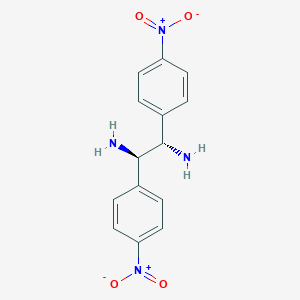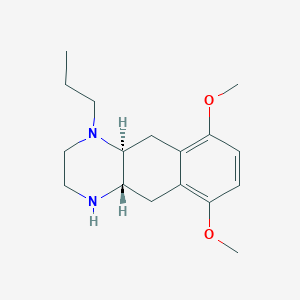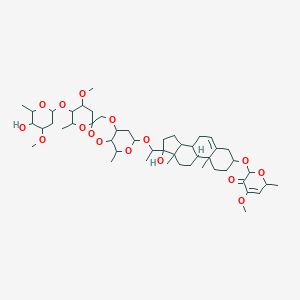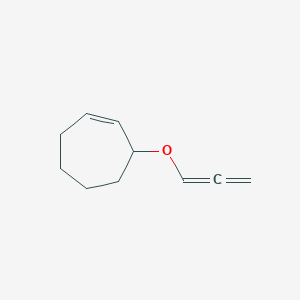
3-(1,2-Propadienyloxy)cycloheptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Propadienyloxy)cycloheptene, commonly known as PAH, is a cyclic compound that has gained significant attention in the scientific community due to its unique properties.
作用機序
PAH functions as a photoswitchable ligand, meaning that it can switch between two different conformations when exposed to light. This property allows it to bind to proteins and modulate their activity in a reversible manner. PAH has been shown to bind to a variety of proteins, including ion channels, G protein-coupled receptors, and enzymes.
Biochemical and Physiological Effects
PAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated potassium channels, which are important for regulating neuronal excitability. PAH has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, PAH has been shown to inhibit the replication of several viruses, including HIV-1 and SARS-CoV.
実験室実験の利点と制限
PAH has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. PAH is also photoswitchable, allowing for the precise control of protein activity. However, PAH has several limitations, including its potential toxicity and the need for specialized equipment to control its photoactivation.
将来の方向性
There are several future directions for the study of PAH. One area of interest is the development of PAH-based drugs for the treatment of inflammatory diseases and viral infections. Another area of interest is the use of PAH as a tool for studying protein-ligand interactions and intracellular signaling pathways. Additionally, the development of new photoswitchable ligands based on PAH could lead to the discovery of new drugs and the development of new research tools.
合成法
PAH can be synthesized through a variety of methods, including the reaction of cycloheptatriene with propargyl alcohol, followed by oxidation and deprotection. Another method involves the reaction of bicyclo[4.1.0]hepta-2,4-diene with propargyl alcohol, followed by oxidation and deprotection. Both methods yield PAH with high purity and yield.
科学的研究の応用
PAH has been widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a promising candidate for the development of new drugs. PAH has also been used as a photoswitchable ligand for the study of protein-ligand interactions.
特性
CAS番号 |
118616-35-6 |
|---|---|
製品名 |
3-(1,2-Propadienyloxy)cycloheptene |
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-2-9-11-10-7-5-3-4-6-8-10/h5,7,9-10H,1,3-4,6,8H2 |
InChIキー |
YISKMSJOBNTRQJ-UHFFFAOYSA-N |
SMILES |
C=C=COC1CCCCC=C1 |
正規SMILES |
C=C=COC1CCCCC=C1 |
同義語 |
Cycloheptene, 3-(1,2-propadienyloxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







